molecular formula C11H10FNO3S B1628859 Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate CAS No. 864685-38-1

Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B1628859
CAS No.: 864685-38-1
M. Wt: 255.27 g/mol
InChI Key: IGVMGBHVBWDXRP-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with an amino group at position 3, a fluorine atom at position 7, and a methoxy group at position 4. The methyl ester at position 2 enhances its stability and modulates solubility. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by the electron-withdrawing fluorine and electron-donating methoxy and amino groups .

Properties

IUPAC Name

methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3S/c1-15-6-4-3-5(12)9-7(6)8(13)10(17-9)11(14)16-2/h3-4H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVMGBHVBWDXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(SC2=C(C=C1)F)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590177
Record name Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-38-1
Record name Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

  • Catalytic System : PdI$$_2$$ (5 mol%) with excess KI (5 equiv) in methanol.
  • Conditions : 80–100°C, 40 atm CO/air, 24–36 hours.
  • Mechanism : The process involves (a) oxidative addition of the alkyne to Pd(II), (b) CO insertion, (c) intramolecular cyclization, and (d) nucleophilic displacement by methanol.

Adapting this method for 2-carboxylates would require modifying the substrate to favor cyclization at the 2-position. For instance, introducing directing groups (e.g., amino or methoxy) during the alkyne preparation stage could steer regioselectivity.

Cyclocondensation and Functional Group Manipulation

Benzothiophene cores are often assembled via cyclocondensation of ortho-substituted aryl precursors. A patent by US20030212276A1 outlines the synthesis of fluorinated quinolinecarbonitriles using dimethylformamide diethylacetal (DMF-DEA) as a cyclizing agent. Although targeting quinolines, similar strategies could apply to benzothiophenes.

Proposed Pathway for Target Compound:

  • Starting Material : 3-Fluoro-4-methoxyaniline or a thiophene-analogous precursor.
  • Cyclization : React with ethyl cyanoacetate or a carboxylate equivalent under reflux (e.g., toluene, 100–110°C).
  • Functionalization : Introduce the amino group via nitration/reduction or direct amination.

For example:
$$
\text{Ethyl 2-[(dimethylamino)methylidene]amino-4-fluorobenzoate} \xrightarrow{\text{cyclization}} \text{Benzothiophene intermediate} \xrightarrow{\text{amination}} \text{Target compound}
$$

Sequential Halogenation and Methoxylation

The presence of both fluorine and methoxy groups necessitates precise halogenation and alkoxylation steps. ChemicalBook data indicates that the compound’s methoxy group is at the 4-position, while fluorine occupies the 7-position. Achieving this regiochemistry likely involves:

  • Directed Ortho-Metalation (DoM) : Use of a directing group (e.g., ester) to install fluorine selectively.
  • Nucleophilic Aromatic Substitution (SNAr) : Replacement of a nitro or chloro group with methoxide.

Example Protocol:

  • Fluorination : Treat a nitro-substituted benzothiophene precursor with KF/18-crown-6 in DMF at 120°C.
  • Methoxylation : Replace a chloro group at the 4-position using NaOMe in methanol under reflux.

Amino Group Introduction

The 3-amino substituent can be incorporated via:

  • Gabriel Synthesis : Phthalimide protection followed by hydrazine deprotection.
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of an aryl halide with an amine.

For instance, a brominated intermediate at the 3-position could undergo amination with ammonia or a protected amine source.

Purification and Characterization

Post-synthetic purification is critical for isolating the target compound. Trentin et al. employed silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 99.5:0.5), while US20030212276A1 utilized trituration with ethyl acetate/diethyl ether.

Characterization Data:

  • $$^1$$H NMR : Expected signals include a singlet for the methyl ester (~3.8 ppm), multiplets for aromatic protons, and broad peaks for the amino group.
  • MS (ESI) : Molecular ion peak at m/z 255.27 [M+H]$$^+$$.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield 3-carboxylate byproducts. Adjusting steric and electronic effects in the substrate could improve selectivity.
  • Amino Group Stability : The primary amine may oxidize during synthesis. Using Boc-protected intermediates could mitigate this.
  • Catalyst Recycling : Ionic liquids like BmimBF$$4$$ enabled PdI$$2$$/KI reuse for five cycles in benzothiophene-3-carboxylate synthesis, suggesting potential for greener 2-carboxylate production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural attributes suggest possible applications in developing new drugs targeting various diseases.

Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted its ability to inhibit growth in various cancer cell lines, suggesting potential as a therapeutic agent against breast and colon cancers.

Case Study: Antitumor Activity in Breast Cancer
In a controlled study, this compound was tested alongside known anticancer agents. Results showed enhanced efficacy in combination therapies for hormone-sensitive breast cancer models.

The compound is being explored for its biological activities, including antimicrobial properties. The presence of the amino and methoxy groups allows for interactions with biological molecules, potentially influencing enzyme activity or receptor binding.

Table 1: Inhibitory Activity Against Cancer Cell Lines

Compound TypeCell LineGI50 (µM)
Isoflavone DerivativeMDA-MB-468<1
Isoflavone DerivativeMCF-7<5
Isoflavone DerivativeHT29<10
Isoflavone DerivativeHCT-116<15

Material Science

In addition to its medicinal applications, this compound is utilized in the development of new materials. Its unique properties make it a suitable precursor for synthesizing dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Structural Differences :

  • Core Heterocycle: The benzothiophene (sulfur-containing) in the target compound vs. benzofuran (oxygen-containing) in Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate .
  • Substituents: The target compound has a 7-fluoro group, absent in the benzofuran analog. Both share 3-amino and 4-methoxy (benzothiophene) or 7-methoxy (benzofuran) groups.
  • Ester Group : Methyl (target) vs. ethyl (benzofuran analog).

Functional Implications :

  • Solubility : The ethyl ester in the benzofuran analog may reduce polarity compared to the methyl ester, affecting solubility in organic solvents.

Methyl Salicylate

Structural Differences :

  • Core Structure: Methyl salicylate is a benzoic acid derivative with a hydroxyl group esterified to methanol, lacking the heterocyclic backbone and amino/fluoro substituents of the target compound .

Property Comparison :

Property Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate Methyl Salicylate
Molecular Weight Higher (~295 g/mol) Lower (~152 g/mol)
Volatility Likely low due to aromaticity and substituents Moderate (used in fragrances)
Polarity High (amino and methoxy groups) Moderate (hydroxyl group)

Sulfonylurea Methyl Esters (Pesticides)

Compounds like metsulfuron methyl ester () share a methyl ester group but feature triazine cores instead of benzothiophene. Key differences include:

  • Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s bioactivity is undefined but likely distinct due to its heterocycle.
  • Stability : The benzothiophene’s aromatic system may confer greater thermal stability compared to triazine-based pesticides .

Key Research Findings

  • Synthetic Utility : The fluorine atom in the target compound may enhance binding affinity in drug design by modulating electronegativity and lipophilicity .
  • Ester Stability : Methyl esters generally exhibit faster hydrolysis than ethyl analogs, suggesting the target compound may require stabilization in aqueous environments .
  • Comparative Solubility: Amino and methoxy groups likely increase solubility in polar solvents (e.g., DMSO) compared to non-polar methyl salicylate .

Biological Activity

Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, characterized by its unique structure featuring an amino group, a fluorine atom, and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₉FNO₃S
  • Molecular Weight : 240.251 g/mol
  • CAS Number : 864685-38-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted conditions to enhance yield and reduce reaction time. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving isoflavone derivatives demonstrated low micromolar growth inhibition (GI50 values) against various cancer cell lines, including breast and colon cancer cells. The most notable activity was observed in the MDA-MB-468 cell line, suggesting that structural modifications can potentiate anticancer activity .

Table 1: Inhibitory Activity Against Cancer Cell Lines

Compound TypeCell LineGI50 (µM)
Isoflavone DerivativeMDA-MB-468<1
Isoflavone DerivativeMCF-7<5
Isoflavone DerivativeHT29<10
Isoflavone DerivativeHCT-116<15

The mechanism of action for this compound is thought to involve interactions with specific molecular targets within biological systems. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions that may influence enzyme activity or receptor binding. Additionally, the fluorine atom enhances stability and bioavailability, which can be critical for its efficacy as a therapeutic agent.

Case Study 1: Antitumor Activity in Breast Cancer

In a controlled study, this compound was tested alongside known anticancer agents. The results indicated that it could enhance the efficacy of existing treatments when used in combination therapies, particularly in hormone-sensitive breast cancer models.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may act as a competitive inhibitor in pathways related to cancer cell proliferation and survival.

Q & A

Q. What are the standard synthetic protocols for synthesizing Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the benzothiophene core, followed by functionalization. A general approach includes:

Core Formation : Cyclization of substituted thiophenes or coupling reactions using catalysts like Pd(0) for aryl-aryl bond formation.

Functionalization : Introduction of the amino group via nitration/reduction or direct amination. Fluorination is achieved using electrophilic fluorinating agents (e.g., Selectfluor®), while methoxy groups are introduced via nucleophilic substitution with methoxide ions.

Esterification : Final carboxylate formation via esterification with methanol under acidic conditions.
Purity is confirmed by HPLC (>95%) and structural validation via 1H^1H-NMR and 13C^{13}C-NMR .

Q. How is the purity and structural integrity of this compound typically verified in research settings?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy :
  • 1H^1H-NMR (400 MHz, DMSO-d6): Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy), δ 2.5 ppm (amino).
  • 13C^{13}C-NMR: Signals for carbonyl (C=O, ~165 ppm), aromatic carbons (110–150 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization involves:
  • Temperature Control : Reflux in THF (65–70°C) for 15–20 hours to ensure complete cyclization .
  • Catalyst Screening : Use of Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling (improves regioselectivity).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency.
  • Statistical Analysis : Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, molar ratios). A recent study achieved 78% yield by optimizing stoichiometry (1:1.2 amine:carbonyl ratio) .

Q. What methodologies are recommended for resolving discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX-2018) for unambiguous structure determination. For example, a related benzothiophene derivative (C11_{11}H10_{10}FNO2_2S) was resolved with R1_1 = 0.039 using Mo-Kα radiation .
  • Density Functional Theory (DFT) : Computational modeling (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
  • 2D NMR : HSQC and HMBC to correlate ambiguous proton-carbon interactions, especially for overlapping aromatic signals .

Q. How can researchers design experiments to investigate the bioactivity of this compound in vitro?

  • Methodological Answer :
  • Target Identification : Molecular docking (AutoDock Vina) against protein targets (e.g., kinases, GPCRs) using the benzothiophene core as a pharmacophore.
  • Assay Design :
  • Cell Viability : MTT assay (IC50_{50} determination) in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition at λex_{ex} = 340 nm, λem_{em} = 460 nm).
  • Data Validation : Dose-response curves (GraphPad Prism) and statistical significance (p < 0.05 via ANOVA) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate

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